2-(2-Chlorothiazol-5-yl)acetonitrile
Overview
Description
“2-(2-Chlorothiazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 865660-15-7 . It has a molecular weight of 158.61 and its IUPAC name is (2-chloro-1,3-thiazol-5-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H3ClN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Characterization
2-(2-Chlorothiazol-5-yl)acetonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of 5-substituted-4-chloro-1,2,3-dithiazolium salts, which are further transformed into 4-substituted-3-chloro-1,2,5-thiadiazoles through treatment with aqueous ammonia. These reactions propose mechanisms for the formation of complex structures, highlighting the versatility of this compound in synthetic organic chemistry (Koutentis, 2005).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have shown potential as potent and selective inhibitors of the c-Jun N-terminal kinase (JNK), which is implicated in various diseases related to cell death and inflammation. A series of (benzothiazol-2-yl)acetonitrile derivatives were identified as effective JNK inhibitors, demonstrating the therapeutic potential of compounds derived from this compound (Gaillard et al., 2005).
Material Science and Coordination Chemistry
In the field of material science and coordination chemistry, this compound and its derivatives have been involved in the synthesis of complex structures such as Re(I)(tricarbonyl) complexes with various ligands. These complexes exhibit unique electrochemical and spectroscopic properties, making them interesting subjects for studies on electronically excited states and their potential applications in materials science (Czerwieniec et al., 2005).
Anti-Tumor Activities
Some derivatives of this compound have been synthesized and evaluated for their anti-tumor activities. These compounds have shown significant inhibitory effects against various cancer cell lines, demonstrating the potential of this compound derivatives in the development of new anticancer agents (Wardakhan et al., 2011).
Photophysical Studies
The study of this compound derivatives in polar solvents like acetonitrile has revealed complex branching of reaction pathways, including excited-state intramolecular hydrogen transfer and intramolecular twisting. Such studies provide insights into the dynamic behavior of these compounds under various conditions, contributing to the understanding of their photophysical properties (Mohammed et al., 2011).
Safety and Hazards
The compound has been classified with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
The primary targets of 2-(2-Chlorothiazol-5-yl)acetonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like other nitrile-containing compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Pharmacokinetics
Given its molecular weight of 15861 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 generally have good absorption and distribution profiles.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors . For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s action and efficacy may be influenced by the pH and ionic strength of its environment.
Properties
IUPAC Name |
2-(2-chloro-1,3-thiazol-5-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQIAUIQQFKKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363065 | |
Record name | 2-(2-chloro-1,3-thiazol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865660-15-7 | |
Record name | 2-(2-chloro-1,3-thiazol-5-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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